Niobium trifluoride

Spintronics Half-metallicity Electronic structure

Niobium trifluoride (NbF₃, CAS 15195-53-6) is a blue to blue-black crystalline inorganic fluoride solid in which niobium occupies the +3 oxidation state. It adopts the cubic ReO₃-type crystal structure (space group Pm-3m, Pearson symbol cP4), consisting of corner-sharing NbF₆ octahedra with Nb–F bond lengths of 2.10 Å.

Molecular Formula F3Nb
Molecular Weight 149.90158 g/mol
CAS No. 15195-53-6
Cat. No. B094012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium trifluoride
CAS15195-53-6
SynonymsNiobium trifluoride
Molecular FormulaF3Nb
Molecular Weight149.90158 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Nb+3]
InChIInChI=1S/3FH.Nb/h3*1H;/q;;;+3/p-3
InChIKeyUJQMXWLZKHSSHS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Trifluoride (CAS 15195-53-6) Procurement Guide: Key Physicochemical Properties and Scientific Evidence


Niobium trifluoride (NbF₃, CAS 15195-53-6) is a blue to blue-black crystalline inorganic fluoride solid in which niobium occupies the +3 oxidation state [1]. It adopts the cubic ReO₃-type crystal structure (space group Pm-3m, Pearson symbol cP4), consisting of corner-sharing NbF₆ octahedra with Nb–F bond lengths of 2.10 Å [2]. With a formula weight of 149.90 g·mol⁻¹, a density of 4.02–4.20 g·cm⁻³, and a sublimation/decomposition temperature of approximately 570 °C, NbF₃ occupies a distinct position within the niobium fluoride family (alongside NbF₄ and NbF₅) that makes direct substitution among these phases scientifically inappropriate without consideration of oxidation-state-dependent reactivity, thermal stability, and electronic structure [1][3].

Why Niobium Trifluoride Cannot Be Generically Substituted by Other Niobium Halides or Oxyfluorides


The niobium–fluorine system comprises three solid phases—NbF₃, NbF₄, and NbF₅—each exhibiting fundamentally different oxidation states (+3, +4, +5), thermal stability windows, hydrolytic behavior, and electronic structures [1]. NbF₅ (mp 80 °C, bp 234.9 °C) is a volatile, hygroscopic Lewis acid that hydrolyzes vigorously in water, while NbF₄ is metastable and disproportionates rapidly at 350 °C into NbF₃ and NbF₅ [1][2]. NbF₃, by contrast, is a water-insoluble, high-melting (570 °C sublimation/decomposition) solid that has been computationally predicted to be a half-metallic ferromagnet with a Curie temperature of 120 K—an electronic property absent in both NbF₄ and NbF₅ [3]. These categorical differences in oxidation state, moisture sensitivity, thermal behavior, and electronic ground state mean that procurement decisions cannot treat NbF₃ as an interchangeable member of the niobium fluoride or halide series.

Quantitative Differentiation Evidence for Niobium Trifluoride vs. Closest Analogs


Half-Metallic Electronic Ground State vs. Wide-Band-Gap Semiconductor NbO₂F

First-principles DFT calculations predict that NbF₃ is a half-metallic ferromagnet, i.e., it is metallic for one electron spin channel while insulating for the other. The minority-spin band gap is approximately 8.9 eV, and the Curie temperature (T_C) estimated from Monte Carlo simulations is 120 K, above the liquid nitrogen temperature of 78 K [1][2]. In contrast, NbO₂F—the immediate oxyfluoride analog at the other end of the NbO₂₋ₓF₁₊ₓ solid solution—is a wide-band-gap semiconductor with an experimentally measured optical band gap of ~3.1 eV and exhibits semiconductive electrical conductivity of 6×10⁻³ S·cm⁻¹ at 300 K [2][3]. Increasing the fluorine content from NbO₂F to NbF₃ drives a transition from semiconducting → metallic → half-metallic behavior [2].

Spintronics Half-metallicity Electronic structure

Thermal Stability: Sublimation Temperature vs. NbF₅ and NbF₄

NbF₃ exhibits a sublimation/decomposition onset of approximately 570 °C (843 K), making it the most thermally robust solid phase in the Nb–F binary system [1][2]. By comparison, NbF₅ melts at only 80 °C and boils at 234.9 °C with appreciable vapor pressure already at 50 °C [3]. NbF₄ is stable only within a narrow temperature window of 275–325 °C under vacuum and disproportionates rapidly at 350 °C according to 2 NbF₄ → NbF₅ + NbF₃ [4]. Thus, NbF₃ is the only niobium fluoride solid phase stable above 350 °C without decomposition or volatilization.

Thermal stability Phase stability High-temperature chemistry

Water Insolubility and Ambient Handling vs. Hygroscopic NbF₅

NbF₃ is water-insoluble and soluble only in hydrofluoric acid, enabling handling under ambient atmosphere without immediate hydrolysis [1][2]. In stark contrast, NbF₅ is strongly deliquescent, hydrolyzes vigorously in water (and in moist air), and reacts with alcohols and caustic solutions [3][4]. NbF₄ also absorbs vapor strongly, converting to NbO₂F in moist air [5]. This difference in hydrolytic stability has direct consequences for procurement: NbF₃ does not require the rigorous glovebox or Schlenk-line handling infrastructure that NbF₅ and NbF₄ demand.

Moisture sensitivity Hydrolytic stability Materials handling

Crystal Structure and Bonding: ReO₃-Type Cubic vs. NbF₄ Tetragonal and NbCl₃ Non-Stoichiometric Phases

NbF₃ crystallizes in the cubic ReO₃ structure type (space group Pm-3m, No. 221) with a lattice parameter of a = 3.929 Å and Nb–F bond lengths of 2.10 Å, forming a three-dimensional network of corner-sharing NbF₆ octahedra with linear Nb–F–Nb bonds (180°) [1][2]. In contrast, NbF₄ adopts a tetragonal structure (space group I4/mmm) with a = 4.0876 Å, c = 8.1351 Å, containing both bridging and terminal fluoride ligands [3]. The chloride analog NbCl₃ is not even a well-defined stoichiometric phase: the binary Nb–Cl system at this composition is non-stoichiometric, spanning NbCl₂.₆₇ to NbCl₃.₁₃, and crystallizes in a hexagonal P3m1 structure (a = 6.744 Å, c = 12.268 Å) that is structurally unrelated to the ReO₃ type [4].

Crystal structure X-ray diffraction Solid-state chemistry

Density Advantage for Gravimetric and Volumetric Applications vs. NbF₅ and TaF₃

NbF₃ has a measured density of 4.02–4.20 g·cm⁻³ [1][2], which is substantially higher than NbF₅ (density 2.6955 g·cm⁻³ at 480 °C, or ~3.29 g·cm⁻³ at 18 °C for the solid) [3][4]. For the isostructural tantalum analog TaF₃ (same ReO₃-type structure), the density is 4.74 g·cm⁻³ [5], meaning NbF₃ offers a ~13% mass reduction per unit volume compared to TaF₃ while preserving the identical crystal structure type. This density differentiation is relevant for applications where gravimetric loading or specific gravity of the precursor matters, such as in composite ceramics, molten salt baths, or thin-film precursor formulations.

Density Gravimetric analysis Material formulation

Synthesis Reproducibility: Defined Disproportionation Pathway vs. Poorly Characterized NbCl₃

NbF₃ can be synthesized via multiple well-defined routes: direct reaction of niobium metal with HF at 225 °C, reduction of NbF₅ with niobium metal at 750 °C under high pressure, or thermal disproportionation of NbF₄ at 350 °C (2 NbF₄ → NbF₅ + NbF₃) [1][2]. These routes yield a stoichiometric, phase-pure product. In contrast, the chloride analog NbCl₃ is not a well-characterized stoichiometric binary phase: the Nb–Cl system at the formal +3 oxidation state is non-stoichiometric, spanning compositions from NbCl₂.₆₇ to NbCl₃.₁₃, with color varying from green (NbCl₂.₆₇) to brown (NbCl₃.₁₃) depending on the Cl:Nb ratio [3]. Furthermore, 'NbF₃' prepared under certain conditions may incorporate oxygen, forming a wide Nb(O,F)₃ mixed-crystal range, meaning procurement of high-purity, oxygen-free NbF₃ requires careful vendor qualification [4].

Synthesis Phase purity Precursor reliability

Optimal Research and Industrial Application Scenarios for Niobium Trifluoride Based on Quantitative Differentiation Evidence


Spintronic Device Research Requiring a Half-Metallic Ferromagnetic Material

NbF₃ is computationally predicted to be a half-metallic ferromagnet with a Curie temperature (T_C = 120 K) above liquid nitrogen temperature and a large minority-spin band gap of ~8.9 eV, combined with confirmed mechanical ductility [1][2]. For laboratories developing spintronic devices—spin valves, magnetic tunnel junctions, or spin-filter devices—NbF₃ represents one of the few already-synthesized, ductile half-metallic candidates. Researchers should procure phase-pure, oxygen-free NbF₃ (≥99.9% purity) to avoid the formation of NbOF₂, which has an antiferromagnetic ground state and a normal metallic band structure that would destroy half-metallicity [1].

High-Temperature Solid-State Synthesis or Molten Salt Electrochemistry Above 350 °C

With a sublimation/decomposition temperature of ~570 °C, NbF₃ is the only binary niobium fluoride stable above 350 °C. NbF₄ disproportionates at 350 °C, and NbF₅ boils at 234.9 °C [1][2]. For fluoride-based molten salt electrochemistry (e.g., FLiNaK systems), solid-state metathesis reactions, or chemical vapor transport requiring a non-volatile niobium(III) source at 400–550 °C, NbF₃ is the exclusive choice. Its water insolubility further simplifies pre-reaction handling in ambient conditions [3].

ReO₃-Type Structure Template for Negative Thermal Expansion (NTE) Studies

The cubic ReO₃-type structure of NbF₃ (space group Pm-3m, a = 3.929 Å, corner-sharing NbF₆ octahedra with Nb–F–Nb bond angles of 180°) is a canonical framework for studying octahedral tilting transitions and negative thermal expansion [1][2]. NbF₃ provides a lighter, more cost-effective alternative to the isostructural TaF₃ (density 4.74 vs. 4.02 g·cm⁻³) while preserving the identical structural topology [3]. Compositions close to NbF₃ in the NbO₂₋ₓF₁₊ₓ solid solution are expected to retain rhombohedral symmetry under ambient pressure, offering a tuneable platform for NTE engineering [2].

Niobium(III) Precursor for Coordination Chemistry and Low-Valent Niobium Complexes

NbF₃ provides a well-defined, stoichiometric source of niobium in the +3 oxidation state, in contrast to NbCl₃, which is poorly characterized and non-stoichiometric (NbCl₂.₆₇–NbCl₃.₁₃) [1]. The fluoride ligand environment is harder and less labile than chloride, enabling different coordination chemistry outcomes. Although NbF₃ itself is water-insoluble, it dissolves in hydrofluoric acid, facilitating solution-phase chemistry [2]. Researchers synthesizing low-valent niobium complexes, clusters, or organometallic compounds should consider NbF₃ as a reproducible, stoichiometrically defined Nb(III) starting material.

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